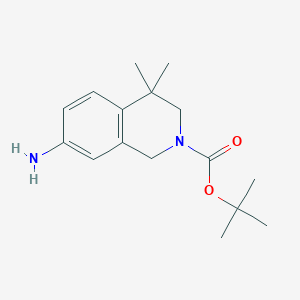

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as TBADMC, is a derivative of isoquinoline, an aromatic heterocyclic compound found in many plants and animals. It is a white, crystalline solid that has a low melting point and is soluble in water. TBADMC has been the subject of numerous scientific studies due to its wide range of potential applications in medicine and industry.

Scientific Research Applications

Chemical Reagent Applications

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile reagent in chemical synthesis. Saito, Ouchi, and Takahata (2002, 2006, 2009) highlighted its role as a tert-butoxycarbonylation agent, employed for the chemoselective modification of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without requiring a base. This process is valuable for its high yield and mild reaction conditions, making it a preferred choice for specific synthetic pathways (Saito, Ouchi, & Takahata, 2002) (Saito, Ouchi, & Takahata, 2006) (Saito & Takahata, 2009).

Role in Organic Synthesis

The compound finds application in organic synthesis, as demonstrated by Ivanov (2020), who utilized it in cascade reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates. This process led to the efficient formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing its utility in complex molecular constructions (Ivanov, 2020).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, the compound's derivatives have shown promise. For instance, N-tert-Butyl isoquine (GSK369796), a derivative, was developed through a public-private partnership, demonstrating significant activity against Plasmodium falciparum, showcasing the potential of derivatives of this compound in the realm of antimalarial drug development (O’Neill et al., 2009).

Role in Photovoltaic Applications

Interestingly, derivatives of the compound have also found application in photovoltaic technology. Wu et al. (2009) studied carboxylated cyanine dyes, closely related to the tert-butyl compound, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This highlights the compound's relevance in the development of renewable energy technologies (Wu et al., 2009).

Properties

IUPAC Name |

tert-butyl 7-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)6-7-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHKRQNBHDKCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620820 |

Source

|

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645418-66-2 |

Source

|

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.